molecular formula C16H19N B3055623 N-Butyl-N-phenylbenzenamine CAS No. 6590-43-8

N-Butyl-N-phenylbenzenamine

Cat. No.: B3055623
CAS No.: 6590-43-8
M. Wt: 225.33 g/mol
InChI Key: SRENRFDRXNVMKN-UHFFFAOYSA-N
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Description

Contextualization within N-Phenylbenzenamine Chemistry and Derivatives

N-Butyl-N-phenylbenzenamine belongs to the larger class of compounds known as N-phenylbenzenamines, or diphenylamines. Diphenylamine (B1679370) itself, with the formula (C₆H₅)₂NH, consists of an amine group bonded to two phenyl groups. wikipedia.org These compounds are notable for their antioxidant properties and have found widespread use as industrial antioxidants, dye mordants, and in agriculture. wikipedia.org

The derivatives of N-phenylbenzenamine are a diverse group of molecules where one or both of the phenyl groups, or the amine hydrogen, are substituted with other functional groups. These modifications can significantly alter the compound's physical and chemical properties. For instance, styrenated N-phenylbenzenamine is used in polymer chemistry as a monomer or cross-linking agent. ontosight.ai The introduction of a butyl group, as seen in this compound, specifically influences its solubility and reactivity.

The study of N-phenylbenzenamine derivatives is a rich field of research. These compounds are often explored for their potential in materials science, medicinal chemistry, and as intermediates in the synthesis of more complex molecules. ontosight.aiontosight.ai For example, some derivatives are investigated for their optical properties, such as fluorescence, which could be applied in biomedical imaging. ontosight.ai The reactivity of the amine group and the aromatic rings allows for a wide range of chemical transformations, leading to a vast library of potential compounds with unique functionalities.

Scope and Significance of Academic Inquiry into this compound

Academic research into this compound focuses on several key areas, driven by its distinct molecular structure. The presence of both an aromatic system and an aliphatic chain makes it a subject of interest for understanding structure-property relationships.

Key Research Areas:

Synthetic Methodologies: A primary area of investigation involves the development of efficient synthesis routes for this compound. A common method is the alkylation of aniline (B41778) with a butyl halide in the presence of a base. Researchers continuously seek to optimize reaction conditions and explore novel catalytic systems to improve yield and purity.

Chemical Reactivity: The chemical behavior of this compound is another significant focus. Studies explore its participation in various reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: It can be reduced to form secondary amines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for the introduction of various functional groups.

Applications in Materials Science: The properties of this compound make it a candidate for applications in polymer science. For instance, nickel complexes incorporating N-phenylbenzenamine ligands have shown effectiveness in the copolymerization of certain monomers.

Potential Biological Activity: While this article does not delve into detailed biological effects, it is noteworthy that research has explored the potential of similar structures in areas like enzyme inhibition and as antioxidants. This line of inquiry often investigates how the molecular structure interacts with biological targets.

The significance of this research lies in its potential to unlock new applications for this compound and its derivatives. By understanding its fundamental chemistry, scientists can tailor its structure to create novel materials with specific properties or to serve as a precursor for complex organic molecules.

Evolution of Research Trajectories Pertaining to this compound and Related N-Phenylbenzenamine Structures

The research landscape concerning N-phenylbenzenamine and its derivatives has evolved considerably over time. Initially, the focus was primarily on the parent compound, diphenylamine, and its use as an antioxidant in industrial applications. wikipedia.org

Over the years, research has expanded to explore the synthesis and properties of a wide array of N-phenylbenzenamine derivatives. This shift was driven by the desire to fine-tune the properties of these compounds for specific applications. The introduction of various alkyl and aryl groups, as well as other functional moieties, has led to the development of compounds with enhanced thermal stability, altered solubility, and novel electronic properties.

More recently, research has taken a more sophisticated turn, with a growing interest in the application of these compounds in advanced materials and medicinal chemistry. For example, the use of N-phenylbenzenamine derivatives in organic electronics, such as in the development of hole-transport materials for OLEDs, highlights a modern research trajectory.

The study of complex reaction products involving N-phenylbenzenamine, such as those with styrene (B11656) and other monomers, points towards their growing importance in polymer chemistry. cymitquimica.com These investigations aim to create new polymeric materials with tailored characteristics.

The continuous development of advanced analytical techniques has also played a crucial role in propelling this research forward, allowing for more detailed characterization of these complex molecules and their reaction products.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-butyl-N-phenylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N/c1-2-3-14-17(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13H,2-3,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRENRFDRXNVMKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C1=CC=CC=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80481439
Record name Benzenamine, N-butyl-N-phenyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6590-43-8
Record name Benzenamine, N-butyl-N-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80481439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of N Butyl N Phenylbenzenamine

Strategies for N-Phenylbenzenamine Backbone Construction

The creation of the diarylamine core is a critical step and can be achieved through several catalytic and non-catalytic methods.

Electrophilic aromatic substitution (EAS) represents a fundamental class of reactions for functionalizing aromatic rings. makingmolecules.commsu.edu In the context of N-phenylbenzenamine synthesis, this approach would typically involve the reaction of an aniline (B41778) derivative with a benzene (B151609) ring that has been activated towards electrophilic attack. The general mechanism proceeds through the generation of a strong electrophile, which then attacks the electron-rich aromatic ring to form a positively charged intermediate known as a benzenonium ion. msu.edulibretexts.org This intermediate is stabilized by resonance. wikipedia.org Subsequent deprotonation restores the aromaticity of the ring, yielding the substituted product. makingmolecules.commsu.edu Common examples of electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgmasterorganicchemistry.com For the synthesis of the N-phenylbenzenamine backbone, a variation of the Friedel-Crafts reaction could be envisioned, although direct N-arylation via classical EAS methods is less common and often requires harsh conditions.

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become a cornerstone for the formation of carbon-nitrogen bonds. nih.govnih.gov This methodology allows for the coupling of an amine with an aryl halide or pseudohalide. The catalytic cycle typically involves a palladium(0) species that undergoes oxidative addition with the aryl halide. The resulting palladium(II) complex then coordinates with the amine, and subsequent reductive elimination yields the desired N-aryl product and regenerates the palladium(0) catalyst. nih.gov The choice of ligand is crucial for the efficiency of the reaction, with various phosphine-based ligands being developed to accommodate a wide range of substrates. nih.govresearchgate.net This method is highly versatile and is often the preferred route for synthesizing diarylamines due to its high yields and broad functional group tolerance. researchgate.net

Table 1: Comparison of Catalytic Systems for N-Arylation

The copper-catalyzed N-arylation of amines, often referred to as the Ullmann condensation or Ullmann-Goldberg reaction, is a classical method for forming aryl-nitrogen bonds. nih.gov This reaction typically involves the coupling of an amine with an aryl halide in the presence of a copper catalyst, often at elevated temperatures. researchgate.netacs.org While traditional Ullmann conditions can be harsh, modern advancements have led to the development of more efficient catalyst systems that operate under milder conditions. nih.gov These newer systems often employ ligands, such as 1,2-diamines, that enhance the solubility and reactivity of the copper catalyst. nih.gov The mechanism is believed to proceed through a Cu(I)-mediated nucleophilic aromatic substitution-type pathway. nih.gov Copper-catalyzed methods offer a cost-effective alternative to palladium-catalyzed reactions and are particularly useful for large-scale syntheses. mdpi.com

While palladium and copper dominate the field of N-arylation, other transition metals have also been shown to catalyze the formation of C-N bonds. nih.gov For instance, nickel-catalyzed cross-coupling reactions have emerged as a powerful tool for the synthesis of arylamines. Nickel catalysts can often mimic the reactivity of palladium but are more earth-abundant and less expensive. Iron-catalyzed systems are also gaining attention as a more sustainable alternative, although they are currently less developed than their palladium and copper counterparts. rsc.org Rhodium and iridium have also been utilized in C-H activation/amination reactions to form N-aryl compounds. nih.gov These alternative methods are continually being explored to provide more economical and environmentally benign synthetic routes. manchester.ac.uk

Functionalization of the N-Butyl Moiety

Once the N-Butyl-N-phenylbenzenamine has been synthesized, the N-butyl group can be chemically modified to introduce new functional groups. The reactivity of the butyl chain is characteristic of alkanes, and functionalization often proceeds through radical-mediated processes. For example, halogenation of the butyl group can be achieved under free-radical conditions, which can then serve as a handle for further nucleophilic substitution reactions. More modern approaches might involve transition-metal-catalyzed C-H activation to selectively functionalize a specific position on the butyl chain, although this can be challenging due to the similar reactivity of the C-H bonds.

Derivatization Strategies for Advanced this compound Architectures

Derivatization of this compound can lead to the creation of more complex molecules with potentially interesting properties. These strategies can target either the aromatic rings or the N-butyl chain.

Aromatic Ring Functionalization: The phenyl rings of this compound can undergo electrophilic aromatic substitution reactions. The diphenylamino group is an activating, ortho-, para-directing group, meaning that electrophiles will preferentially add at the positions ortho and para to the nitrogen atom. This allows for the introduction of a wide range of substituents, such as nitro groups (via nitration), halogens (via halogenation), and sulfonic acid groups (via sulfonation).

N-Butyl Chain Derivatization: As mentioned in the previous section, the N-butyl chain can be functionalized. For instance, oxidation of the terminal methyl group could yield a carboxylic acid, or hydroxylation could introduce an alcohol functionality. These transformations would significantly alter the chemical properties of the parent molecule.

Coupling Reactions: The aromatic rings can also participate in further cross-coupling reactions. For example, if a halogen is introduced onto one of the phenyl rings, it can serve as a point for subsequent palladium- or copper-catalyzed coupling reactions to form more extended conjugated systems.

Table 2: Potential Derivatization Reactions of this compound

Synthetic Routes to Substituted this compound Analogs

The synthesis of substituted this compound analogs, which are tertiary amines featuring a butyl group and two (potentially substituted) phenyl groups attached to a central nitrogen atom, relies on the formation of carbon-nitrogen (C-N) bonds. The construction of these bonds, particularly aryl C-N bonds, is a cornerstone of modern organic synthesis due to the prevalence of the resulting arylamine structures in pharmaceuticals and materials science. Key methodologies for creating these analogs include palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

One of the most powerful and versatile methods for the synthesis of aryl amines is the Buchwald-Hartwig amination. wikipedia.orgopenochem.org This reaction involves the palladium-catalyzed coupling of an amine with an aryl halide or sulfonate. wikipedia.orgacsgcipr.org Its development has significantly expanded the possibilities for C-N bond formation, largely replacing harsher traditional methods which often suffer from limited substrate scope and poor functional group tolerance. wikipedia.org The reaction is prized for its ability to couple a wide variety of amines with diverse aryl partners under relatively mild conditions. wikipedia.org

The catalytic cycle of the Buchwald-Hartwig amination generally proceeds through several key steps:

Oxidative Addition : A Pd(0) catalyst reacts with the aryl halide to form a Pd(II) complex. libretexts.org

Amine Coordination and Deprotonation : The amine coordinates to the palladium center, and a base removes a proton from the nitrogen, forming an amido complex. libretexts.org

Reductive Elimination : The final step involves the formation of the C-N bond and regeneration of the Pd(0) catalyst, releasing the desired N-aryl amine product. libretexts.org

The choice of palladium precatalyst, phosphine (B1218219) ligand, base, and solvent is critical for optimizing the reaction for specific substrates. nih.gov For instance, the synthesis of N,N-diaryl amines often employs catalysts like tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) paired with sterically hindered phosphine ligands such as XPhos, in the presence of a strong base like sodium tert-butoxide (t-BuONa). nih.gov

Another established method for forming aryl C-N bonds is nucleophilic aromatic substitution (SNAr). This reaction pathway involves the attack of a nucleophile, such as an amine, on an aromatic ring that is activated by the presence of strong electron-withdrawing groups (e.g., nitro, cyano, carbonyl) positioned ortho or para to a leaving group (typically a halide). chemistrysteps.commasterorganicchemistry.com The reaction proceeds via an addition-elimination mechanism, where the nucleophile first adds to the ring to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. chemistrysteps.com Subsequently, the leaving group is eliminated, restoring the aromaticity of the ring. chemistrysteps.com The requirement for potent electron-withdrawing groups makes the SNAr reaction less general than the Buchwald-Hartwig amination, but it remains a highly effective tool for the synthesis of specific, electron-deficient N-aryl amine analogs. fishersci.se

The following table details research findings for the synthesis of substituted N-arylamine structures, representative of the routes to this compound analogs.

MethodologyStarting MaterialsCatalyst/ReagentsConditionsProduct Type
Buchwald-Hartwig AminationAryl Bromide, Diphenylamine (B1679370)Pd₂(dba)₃ (Palladium catalyst), XPhos (Ligand), t-BuONa (Base)Toluene solvent, 100 °C, 24 hN,N,N-Triphenylamine analog
Nucleophilic Aromatic Substitution (SNAr)1-Fluoro-2,4-dinitrobenzene, N-ButylanilineK₂CO₃ (Base)Ethanol solvent, Reflux, 8-24 hN-Butyl-N-(2,4-dinitrophenyl)aniline

Elucidation of Reaction Mechanisms and Kinetic Profiles of N Butyl N Phenylbenzenamine

Mechanistic Investigations of C-N Bond Formation and Cleavage

The carbon-nitrogen (C-N) bond is a fundamental linkage in N-Butyl-N-phenylbenzenamine, and its formation and cleavage can proceed through several distinct mechanistic pathways. These pathways are often dictated by the specific reactants, catalysts, and conditions employed.

Radical-based strategies have emerged as powerful tools for C-N bond formation. manchester.ac.uk These reactions often involve the generation of highly reactive radical intermediates that can participate in bond-forming events. rsc.org In the context of forming N-aryl amines, radical decarboxylative coupling reactions have been explored. For instance, light-driven, copper-catalyzed decarboxylation coupling of NHP esters can be used for the functionalization of various molecules. nih.gov Similarly, an iron-catalyzed radical decarboxylative C(sp³)–N formation has been investigated using diazirines as nitrogen reagents and redox-active esters as alkyl radical precursors. nih.gov Another approach involves copper-catalyzed radical decarboxylation for the C(sp³)–N cross-coupling of nitrogen nucleophiles with dialkyl diacyl peroxides. nih.gov These methods highlight the versatility of radical chemistry in forging C-N bonds under various catalytic systems. manchester.ac.ukrsc.org The development of new reactions driven by N-O bond cleavage also presents pathways that can involve radical intermediates in the installation of amines on carbon scaffolds. nih.gov

Amine addition reactions can proceed through the formation of zwitterionic intermediates, particularly in reactions involving polarized molecules. For example, the reaction of iminopropadienones with amines such as dimethylamine (B145610) (DMA) and diethylamine (B46881) (DEA) has been shown to form zwitterionic intermediates before yielding the final α-oxoketenimine or imidoylketene products. nih.gov While not directly involving this compound, these studies provide a model for how a nucleophilic amine can add to an electrophilic center, generating a transient species with both a positive and a negative formal charge. nih.gov In some cycloaddition reactions, the potential for a stepwise mechanism involving a zwitterionic intermediate is considered, especially when polar solvents are used or when the reactants have a high degree of charge separation. mdpi.com The presence of these intermediates can be suggested by a loss of stereospecificity in the reaction or by kinetic data showing high sensitivity to the polarity of the reaction environment. mdpi.com Reactions of amines with zwitterionic quinoneimines have also been studied, demonstrating the reactivity of zwitterions in amine chemistry. researchgate.net

Single electron transfer (SET) is another fundamental process that can initiate C-N bond formation. digitellinc.comresearchgate.net In SET processes, an electron is transferred from a donor to an acceptor molecule, generating radical ions that can then react to form new bonds. N-heterocyclic carbene (NHC) organocatalysis, for example, can operate through SET pathways. nih.govnih.gov The electron-rich Breslow intermediate, formed from the reaction of an NHC with an aldehyde, can act as a single-electron donor to an acceptor, initiating a radical cascade. nih.gov While traditionally known for two-electron pathways, the application of NHCs in single-electron processes has significantly expanded their utility in synthesis. nih.gov The rates of reactions involving formal abstraction of phenolic hydrogen atoms by free radicals can also be influenced by SET, occurring through mechanisms like sequential proton-loss electron transfer. researchgate.net The balance between hydrogen atom transfer, proton-coupled electron transfer, and sequential proton-loss electron transfer is delicate and depends on the reactants and the environment. researchgate.net

Catalysts play a pivotal role in controlling the mechanism of C-N bond formation, often determining which of the possible pathways is favored. researchgate.net Supported metal catalysts, for instance, can have their selectivity altered by surface modification. Self-assembled monolayers (SAMs) on a catalyst surface can direct the adsorption of reactants, thereby favoring certain reaction pathways over others. nsf.gov For example, modifying a Pt/Al2O3 catalyst with SAMs increased the selectivity for hydrodeoxygenation of benzyl (B1604629) alcohol by preventing the aromatic ring from adsorbing parallel to the surface, which would otherwise lead to decarbonylation and ring hydrogenation. nsf.gov In the context of C-N bond formation, experimental and computational studies have supported an ionic reaction pathway for the diamination of allenes, which is initiated by the nucleophilic addition of an in situ formed iodoamine to the allene. researchgate.net The activation of the iodoamine through a halogen bond with a chloride ion was found to lower the activation energy barrier for this key step. researchgate.net

Kinetic Studies of this compound Transformations

Detailed kinetic studies specifically on the transformations of this compound are not extensively available in the provided search results. However, kinetic principles from related reactions can provide insight. For instance, the kinetics of elimination reactions of alkyl halides, such as n-butyl bromide, in alkaline alcoholic media have been studied, which are relevant to the reactivity of the butyl group. rsc.org Such studies typically determine reaction rates, orders of reaction with respect to reactants, and activation parameters to elucidate the mechanism, often distinguishing between SN2 and E2 pathways.

Reaction Type Key Kinetic Parameters Typical Findings
Alkylation of Amines Rate constants, reaction orderSecond-order kinetics, dependent on concentrations of both amine and alkyl halide. msu.edu
Elimination Reactions Rate constants, activation energyBimolecular (E2) for primary halides with strong base, influenced by steric hindrance. rsc.org
Catalytic Reactions Turnover frequency (TOF), selectivityDependent on catalyst structure, active site density, and reaction conditions. nsf.gov

Influence of Reaction Environment and Solvent Effects on Mechanistic Outcomes

The reaction environment, particularly the choice of solvent, has a profound influence on the rates and mechanisms of chemical reactions. researchgate.netwikipedia.org Solvent polarity, hydrogen-bonding ability, and coordinating properties can stabilize or destabilize reactants, transition states, and intermediates, thereby altering the energy landscape of the reaction. nih.gov

For reactions involving charge separation in the transition state, an increase in solvent polarity generally leads to an increase in the reaction rate. wikipedia.org Conversely, if the transition state is less charged than the reactants, a more polar solvent will decrease the reaction rate. wikipedia.org In the context of C-N bond formation, solvent effects can determine whether a reaction proceeds through a concerted or a stepwise pathway. For example, some cycloaddition reactions are believed to switch from a concerted mechanism in the gas phase to a stepwise, zwitterionic mechanism in the presence of a polar solvent. mdpi.com

The rates of radical reactions are also significantly affected by the solvent. researchgate.net The formal abstraction of a phenolic hydrogen atom can proceed via different mechanisms (hydrogen atom transfer vs. sequential proton-loss electron transfer), and the dominant pathway can be shifted by the solvent's ability to accept hydrogen bonds and solvate anions. researchgate.net

Substituent Effects on Reactivity and Selectivity in this compound Systems

The reactivity and selectivity of this compound in chemical reactions are significantly influenced by the nature and position of substituents on its phenyl rings. These substituents can alter the electron density at the nitrogen atom and on the aromatic rings, thereby affecting the molecule's susceptibility to attack by electrophiles or its behavior in oxidation reactions. The electronic effects of these substituents are often quantified and rationalized through linear free-energy relationships, most notably the Hammett equation. wikipedia.orgviu.cadalalinstitute.com

The Hammett equation describes a relationship between reaction rates or equilibrium constants for reactions of substituted benzene (B151609) derivatives. wikipedia.org It provides a framework for understanding how electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) influence reaction kinetics. For a given reaction series, a plot of the logarithm of the rate constant (k) or equilibrium constant (K) for a substituted reactant versus the appropriate substituent constant (σ) is often linear. The slope of this line, known as the reaction constant (ρ), indicates the sensitivity of the reaction to substituent effects. wikipedia.org

A kinetic study on the oxidation of diphenylamines by iodate (B108269) provides valuable insight into the substituent effects that would be operative in this compound systems. In this study, the reaction rates of various substituted diphenylamines were measured, demonstrating a clear correlation between the electronic nature of the substituent and the reaction kinetics.

The investigation revealed that electron-releasing groups attached to the benzene ring increase the rate of oxidation, while electron-withdrawing groups decrease the rate compared to the unsubstituted diphenylamine (B1679370). This is because electron-donating groups increase the electron density on the aromatic ring and at the nitrogen atom, making the molecule more susceptible to oxidation. Conversely, electron-withdrawing groups decrease the electron density, thus reducing the rate of oxidation.

The product identified in the oxidation of diphenylamines was the corresponding carbazole, formed through an intramolecular cyclization. The proposed mechanism involves the interaction between the oxidant and the diphenylamine in a slow, rate-determining step.

Below are detailed research findings from the kinetic study of the oxidation of substituted diphenylamines, which serve as a model for understanding the reactivity of substituted this compound systems.

Detailed Research Findings

The following table presents the pseudo-first-order rate constants (k_obs) for the oxidation of various substituted diphenylamines by iodate in a 70% (v/v) aqueous methanol (B129727) solution at 303 K.

Substituent (on Diphenylamine)Pseudo-First-Order Rate Constant (k_obs) × 104 s-1
3-OCH₃2.50
3-CH₃1.80
Unsubstituted1.30
3-Cl0.90
4-SO₃H0.60

The data clearly illustrates that the presence of an electron-donating methoxy (B1213986) group (3-OCH₃) results in the fastest reaction rate, while the electron-withdrawing chloro (3-Cl) and sulfonic acid (4-SO₃H) groups lead to slower reaction rates compared to the unsubstituted diphenylamine. The methyl group (3-CH₃), being a weaker electron-donating group than the methoxy group, results in a rate that is intermediate between the unsubstituted and methoxy-substituted compounds.

The study also calculated the thermodynamic parameters for the oxidation of these diphenylamines, providing further insight into the reaction mechanism.

SubstituentΔH (kJ mol-1)-ΔS (J K-1 mol-1)ΔG (kJ mol-1)
3-OCH₃65.3125103
3-CH₃70.2110103
Unsubstituted72.8102103
3-Cl78.784104
4-SO₃H83.669104

These thermodynamic data are consistent with a mechanism that involves a significant degree of charge separation in the transition state, which is stabilized by electron-donating substituents and destabilized by electron-withdrawing substituents. The negative entropy of activation (ΔS‡) values suggest a highly ordered transition state, which is characteristic of bimolecular reactions.

Theoretical and Computational Chemistry Studies of N Butyl N Phenylbenzenamine

Quantum Chemical Investigations of Electronic Structure

Quantum chemical methods are essential for elucidating the distribution of electrons within a molecule, which governs its chemical behavior. For N-Butyl-N-phenylbenzenamine, these studies focus on how the nitrogen atom's lone pair interacts with the adjacent phenyl rings and the effect of the n-butyl group.

Density Functional Theory (DFT) Studies of this compound and Related Structures

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. scielo.brnih.gov For diarylamine systems, including structures related to this compound, DFT calculations are employed to determine optimized geometries, electronic properties, and molecular orbital energies. globalresearchonline.net

DFT studies on related diarylamine derivatives show how substituents on the phenyl rings influence the electronic environment. The nitrogen atom in this compound acts as an electron-donating group, increasing the electron density on the phenyl rings, particularly at the ortho and para positions. The n-butyl group, being a weak electron-donating alkyl group, has a lesser electronic influence compared to the amine's resonance effects. Calculations on similar structures can predict bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of the molecule. academicjournals.org

Table 1: Calculated Properties of a Representative Diarylamine Structure using DFT
PropertyCalculated Value
Total Energy-714.5 Hartree
Dipole Moment1.25 Debye
N-C (phenyl) Bond Length1.41 Å
C-N-C Bond Angle122.5°

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com In molecules like this compound, the HOMO is typically localized on the electron-rich diarylamine core, specifically the nitrogen atom and the phenyl rings, reflecting its nucleophilic character. The LUMO is generally distributed over the anti-bonding orbitals of the phenyl rings and acts as the electron acceptor site in reactions. researchgate.net

Table 2: Representative FMO Energies for Diarylamine Structures
Molecular OrbitalEnergy (eV)
HOMO-5.85
LUMO-0.95
HOMO-LUMO Gap4.90

Natural Bonding Orbital (NBO) Analysis for Intramolecular Charge Transfer

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. nih.gov It interprets the wave function in terms of localized Lewis-like structures (bonds and lone pairs) and investigates deviations from this idealized picture caused by electron delocalization. taylorandfrancis.commaterialsciencejournal.org This delocalization is described as a stabilizing donor-acceptor interaction between a filled (donor) NBO and an empty (acceptor) NBO.

For this compound, a key interaction is the delocalization of the nitrogen's lone pair (a donor orbital) into the anti-bonding π* orbitals of the adjacent phenyl rings (acceptor orbitals). This n → π* interaction is a form of intramolecular charge transfer, contributing to the molecule's stability and influencing its electronic properties. nih.gov The strength of this interaction can be quantified by second-order perturbation theory, which calculates the stabilization energy (E(2)). acadpubl.eu

Table 3: NBO Analysis of Key Donor-Acceptor Interactions in a Diarylamine Model
Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
LP (N)π* (C1-C6 ring)5.8
LP (N)π* (C7-C12 ring)5.6
σ (N-Cbutyl)σ* (C-Cphenyl)0.9

Computational Modeling of Reaction Pathways and Energy Landscapes

Computational modeling allows for the exploration of how chemical reactions proceed, mapping out the energy changes as reactants transform into products. This includes identifying high-energy transition states and stable intermediates.

Transition State Characterization and Reaction Barrier Calculations

A chemical reaction proceeds from reactants to products via a high-energy transition state (TS). mit.edu Characterizing the geometry and energy of this TS is crucial for understanding reaction mechanisms and calculating reaction rates. Computational methods can locate the TS on the potential energy surface and calculate the activation energy (the energy barrier), which is the difference in energy between the reactants and the transition state. umn.edu

For reactions involving diarylamines, such as electrophilic aromatic substitution or oxidation, computational models can map the entire reaction pathway. By calculating the energies of reactants, transition states, and products, a reaction energy profile can be constructed. This profile reveals whether a reaction is kinetically favorable (low activation energy) and thermodynamically favorable (products are lower in energy than reactants).

Conformational Analysis and Energetic Profiles

This compound is a flexible molecule with several rotatable single bonds, leading to numerous possible three-dimensional arrangements, or conformations. Conformational analysis is the study of the energies of these different conformers and the energy barriers between them. nih.govresearchgate.net

Table 4: Relative Energies of Butyl Chain Conformers in a Model System
Conformer (C-C-C-C Dihedral Angle)Relative Energy (kcal/mol)
Anti (180°)0.0 (Reference)
Gauche (+60°)+0.9
Gauche (-60°)+0.9
Eclipsed (0°)+5.0 (Transition State)

Prediction of Spectroscopic Signatures via Computational Methods

Computational quantum chemistry, particularly Density Functional Theory (DFT), is a cornerstone for predicting the spectroscopic signatures of molecules like this compound. These theoretical calculations allow for the simulation of various types of spectra, which can aid in the interpretation of experimental data and the structural elucidation of the compound.

The process begins with the optimization of the molecule's three-dimensional geometry. By finding the lowest energy conformation, a stable structure is identified. From this optimized geometry, vibrational frequencies can be calculated. These frequencies correspond to the stretching, bending, and torsional motions of the atoms and directly correlate with peaks in Infrared (IR) and Raman spectra. Advanced calculations can predict the intensity of these peaks, allowing for the generation of a complete theoretical spectrum that can be compared with experimental results.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be accurately predicted. The Gauge-Independent Atomic Orbital (GIAO) method, commonly used within the DFT framework, calculates the magnetic shielding tensors for each nucleus. These values are then converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). The resulting theoretical chemical shifts are invaluable for assigning signals in experimental NMR spectra.

Electronic transitions, which are observed in Ultraviolet-Visible (UV-Vis) spectroscopy, are modeled using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the energies of electronic excitations from the ground state to various excited states. The calculations provide the wavelength of maximum absorption (λmax) and the oscillator strength, which relates to the intensity of the absorption, predicting the key features of the UV-Vis spectrum. researchgate.net These transitions typically involve the promotion of electrons from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) or other nearby orbitals.

Establishment of Structure-Property Relationships through Computational Frameworks

Computational frameworks are essential for establishing clear relationships between the molecular structure of this compound and its chemical and electronic properties. These studies provide fundamental insights into the molecule's reactivity, stability, and potential applications.

By systematically modifying the structure of this compound in silico—for instance, by changing the conformation of the butyl group or the dihedral angles of the phenyl rings—researchers can observe corresponding changes in its electronic properties. Key parameters derived from these calculations include:

Frontier Molecular Orbitals (HOMO and LUMO): The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and more reactive. For aromatic amines, the electron density of the HOMO is often localized on the nitrogen atom and the phenyl rings, indicating these are likely sites for electrophilic attack.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. It identifies electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-poor regions (positive potential), which are prone to nucleophilic attack. For this compound, the area around the nitrogen atom and the π-systems of the phenyl rings are expected to be regions of negative potential.

Atomic Charges: Calculations can determine the partial charge on each atom in the molecule. This information helps in understanding intermolecular interactions and predicting reaction mechanisms. nih.gov

Through these computational models, a quantitative structure-property relationship (QSPR) can be developed. For example, by analyzing a series of related N-alkyldiphenylamines, it is possible to correlate properties like steric hindrance from the alkyl group with changes in the HOMO-LUMO gap or the charge on the nitrogen atom. researchgate.net This predictive capability is crucial for designing molecules with specific, desired properties for various applications in materials science and medicinal chemistry.

Due to the absence of specific published research for this compound, detailed data tables of research findings cannot be presented. The information provided describes the established computational methodologies that would be employed for such an investigation.

Advanced Spectroscopic and Analytical Characterization Methodologies for N Butyl N Phenylbenzenamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of N-Butyl-N-phenylbenzenamine. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a complete picture of the proton and carbon framework can be assembled.

Proton (¹H) NMR spectroscopy provides detailed information about the chemical environment, connectivity, and number of hydrogen atoms in the this compound molecule. The spectrum is characterized by distinct signals corresponding to the aromatic protons of the two phenyl rings and the aliphatic protons of the butyl group.

The aromatic region of the spectrum is expected to show complex multiplets between 7.0 and 7.5 ppm, typical for protons on a substituted benzene (B151609) ring. The integration of these signals would correspond to the ten protons of the two phenyl groups. The protons on the butyl chain would appear in the upfield region. The terminal methyl (CH₃) group is expected to be a triplet around 0.9 ppm. The two methylene (B1212753) (CH₂) groups of the butyl chain adjacent to each other would likely appear as multiplets between 1.3 and 1.6 ppm. The methylene group directly attached to the nitrogen atom (N-CH₂) would be the most deshielded of the aliphatic protons, appearing as a triplet further downfield, typically in the range of 3.5 to 3.8 ppm, due to the electron-withdrawing effect of the nitrogen atom.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity
Aromatic-H 7.0 - 7.5 Multiplet
N-CH₂-CH₂-CH₂-CH₃ 3.5 - 3.8 Triplet
N-CH₂-CH₂-CH₂-CH₃ 1.3 - 1.6 Multiplet
N-CH₂-CH₂-CH₂-CH₃ ~0.9 Triplet

Carbon-13 (¹³C) NMR spectroscopy complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. This technique is crucial for confirming the carbon skeleton of this compound.

The spectrum would display distinct signals for the aromatic and aliphatic carbons. The two phenyl groups would give rise to several signals in the downfield region, typically between 120 and 150 ppm. The carbon atom directly attached to the nitrogen (ipso-carbon) is expected to be the most deshielded among the aromatic carbons. The aliphatic carbons of the butyl group would appear in the upfield region of the spectrum. The terminal methyl carbon (CH₃) would be the most shielded, appearing at approximately 14 ppm. The two internal methylene carbons (CH₂) would resonate around 20 and 30 ppm, while the methylene carbon directly bonded to the nitrogen (N-CH₂) would be found further downfield, typically in the 50-55 ppm range, owing to the deshielding effect of the adjacent nitrogen atom.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
Aromatic C (ipso) 145 - 150
Aromatic CH 120 - 130
CH₂-N 50 - 55
N-CH₂-CH₂-CH₂-CH₃ ~30
N-CH₂-CH₂-CH₂-CH₃ ~20
N-CH₂-CH₂-CH₂-CH₃ ~14

To resolve spectral overlap and unambiguously assign all proton and carbon signals, advanced multidimensional NMR techniques are employed. Experiments such as Correlation Spectroscopy (COSY) are used to establish ¹H-¹H coupling networks, confirming the connectivity of protons within the butyl chain.

Heteronuclear correlation techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are vital for linking the proton and carbon frameworks. HSQC correlates directly bonded ¹H and ¹³C atoms, allowing for the definitive assignment of each protonated carbon. HMBC, on the other hand, reveals longer-range couplings (typically over two to three bonds) between protons and carbons. This is particularly useful for identifying the connectivity between the butyl group and the phenyl rings through the nitrogen atom and for assigning the quaternary (ipso) carbons of the phenyl rings, which are not visible in HSQC spectra.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, provides valuable information about the functional groups and molecular vibrations present in this compound.

FTIR spectroscopy measures the absorption of infrared radiation by the molecule, which excites molecular vibrations such as stretching and bending. The resulting spectrum is a fingerprint of the molecule's functional groups.

For this compound, the FTIR spectrum would be characterized by several key absorption bands. The aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹. The aliphatic C-H stretching vibrations of the butyl group will be observed in the 2850-2960 cm⁻¹ region. Aromatic C=C stretching vibrations within the phenyl rings typically give rise to a series of sharp bands in the 1450-1600 cm⁻¹ region. The C-N stretching vibration of the tertiary aromatic amine is expected to produce a band in the 1310-1360 cm⁻¹ range. Finally, strong bands corresponding to the out-of-plane C-H bending of the substituted benzene rings would be visible in the fingerprint region, between 690 and 770 cm⁻¹.

Table 3: Characteristic FTIR Absorption Bands for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch 3000 - 3100 Medium-Weak
Aliphatic C-H Stretch 2850 - 2960 Strong
Aromatic C=C Stretch 1450 - 1600 Medium-Strong
C-N Stretch (Tertiary Amine) 1310 - 1360 Medium
Aromatic C-H Bend (Out-of-plane) 690 - 770 Strong

Raman spectroscopy is a complementary technique to FTIR that involves the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations.

In the Raman spectrum of this compound, the aromatic ring stretching vibrations are expected to be particularly strong, with a prominent band appearing around 1600 cm⁻¹. The symmetric "ring breathing" vibration of the phenyl groups would also give a characteristic sharp and intense band, typically near 1000 cm⁻¹. Aliphatic C-H stretching and bending modes would also be present, though often weaker than in the FTIR spectrum. The C-N stretching vibration may also be observed. The combination of FTIR and Raman spectroscopy provides a more complete picture of the vibrational modes of the molecule, aiding in its definitive identification.

Table 4: Characteristic Raman Shifts for this compound

Vibrational Mode Expected Raman Shift (cm⁻¹) Intensity
Aromatic Ring Stretch ~1600 Strong
Aromatic Ring Breathing ~1000 Strong
Aliphatic C-H Stretch 2850 - 2960 Medium
C-N Stretch 1310 - 1360 Medium-Weak

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a cornerstone analytical technique for determining the molecular weight and elemental composition of a compound and for elucidating its structure through fragmentation analysis. For this compound (Molecular Weight: 225.33 g/mol ), various MS methods offer distinct advantages in its identification and characterization nih.gov.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust method for the analysis of volatile and semi-volatile compounds like this compound. The gas chromatograph separates the compound from the sample matrix, and the mass spectrometer subsequently ionizes it, typically through electron impact (EI), causing fragmentation. The resulting mass spectrum serves as a molecular fingerprint.

The fragmentation of this compound in EI-MS is governed by the stability of the resulting ions. Key fragmentation pathways for tertiary amines involve alpha-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom libretexts.org. For this compound, the most prominent alpha-cleavage involves the loss of a propyl radical (•C3H7), leading to a highly stable, resonance-delocalized fragment ion. Other significant fragmentation patterns can arise from cleavage at different points on the butyl chain and rearrangements involving the phenyl groups caymanchem.commiamioh.edu. While a publicly available, detailed mass spectrum for this compound is noted, specific ion abundances can vary based on instrumental conditions nih.gov. The expected major fragments are detailed in the table below.

Table 1: Predicted Major EI-MS Fragmentation Ions for this compound

Mass-to-Charge Ratio (m/z) Proposed Fragment Structure Fragmentation Pathway
225 [C₁₆H₁₉N]⁺• Molecular Ion (M⁺•)
182 [C₁₃H₁₂N]⁺ Alpha-cleavage: Loss of •C₃H₇ (M - 43)
168 [C₁₂H₁₀N]⁺ Loss of •C₄H₉ (M - 57)
91 [C₇H₇]⁺ Tropylium ion from phenyl group rearrangement

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is an exceptionally sensitive and selective technique, particularly advantageous for analyzing compounds in complex matrices or for quantification at low levels mdpi.comresearchgate.netnih.gov. Unlike GC-MS, LC-MS does not require the analyte to be volatile, and it often employs softer ionization techniques, such as Electrospray Ionization (ESI), which typically results in less fragmentation and a more prominent molecular ion.

For the analysis of this compound, a reversed-phase LC method would likely be employed for separation. In the tandem mass spectrometer, the protonated molecular ion ([M+H]⁺, m/z 226) would be selected in the first quadrupole, fragmented via collision-induced dissociation (CID), and the resulting product ions analyzed in the second mass analyzer nih.gov. This process, known as multiple reaction monitoring (MRM), provides high specificity and is the gold standard for quantitative analysis mdpi.comnih.gov. The development of a confirmatory LC-MS/MS method for aromatic amines involves optimizing CID to produce characteristic product ions, ensuring unambiguous identification researchgate.net.

MALDI-TOF-MS is a soft ionization technique primarily used for the analysis of large, non-volatile biomolecules and synthetic polymers acs.org. It involves co-crystallizing the analyte with a matrix compound that absorbs laser energy, leading to the desorption and ionization of the analyte with minimal fragmentation acs.org.

The application of MALDI-TOF-MS to small molecules like this compound (MW < 500 Da) can be challenging due to interference from matrix-related ions in the low-mass range acs.org. However, strategies have been developed to overcome these limitations. One approach is the use of chemical derivatization to add a "charge tag" to the small molecule, shifting its mass to a clearer region of the spectrum and improving ionization efficiency acs.orgnih.govresearchgate.net. While no specific studies utilizing MALDI-TOF-MS for this compound were identified, this derivatization approach could theoretically be applied for its analysis, especially in complex mixtures or for surface imaging applications researchgate.net.

X-ray Diffraction (XRD) for Single Crystal Structure Determination

Single-crystal X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional atomic structure of a crystalline solid carleton.edufzu.cz. This non-destructive technique provides detailed information on unit cell dimensions, bond lengths, bond angles, and intermolecular interactions, such as packing and hydrogen bonding carleton.eduunimi.itmdpi.com.

For this compound, a successful XRD analysis would require the growth of a suitable single crystal. The analysis would yield the exact spatial arrangement of the two phenyl rings and the butyl group around the central nitrogen atom. This data is crucial for understanding the compound's conformation, steric effects, and how it arranges itself in the solid state unimi.itmdpi.com. Although XRD is a fundamental characterization technique for novel compounds, specific crystallographic data for this compound is not available in public databases as of this writing. However, numerous studies on related aromatic amines and substituted benzenamine derivatives demonstrate the power of this technique to elucidate their detailed molecular and supramolecular structures researchgate.net.

X-ray Photoelectron Spectroscopy (XPS) for Surface and Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within the top 1-10 nm of a material's surface wikipedia.orgcarleton.edubnl.gov.

An XPS analysis of this compound would involve irradiating the sample with X-rays and measuring the kinetic energy of the emitted core-level electrons.

Survey Scan: A broad survey scan would identify the elements present, primarily carbon (C1s) and nitrogen (N1s).

High-Resolution Scans:

The C1s spectrum would be complex, with components corresponding to C-C bonds in the phenyl rings and the alkyl chain, as well as the C-N bond. These slightly different chemical environments would lead to small shifts in binding energy, which can be resolved and assigned d-nb.inforesearchgate.net.

The N1s spectrum is particularly informative. For a tertiary amine like this compound, a single peak corresponding to the C-N-C environment is expected. The binding energy for tertiary amines is typically observed around 399.2 eV, though this can shift depending on the molecular environment researchgate.netresearchgate.net. This peak would be distinct from those of primary amines (~397.9 eV), secondary amines (~398.8 eV), or protonated amine species (~401.6 eV), allowing for clear identification of the nitrogen's chemical state researchgate.netnih.govthermofisher.com.

While specific XPS studies on this compound have not been reported, the technique is invaluable for studying how this molecule interacts with surfaces, for instance, in catalysis or materials science applications.

In-situ and Operando Spectroscopic Techniques for Dynamic Process Monitoring

In-situ and operando spectroscopy are advanced methodologies that allow for the real-time analysis of materials under relevant or actual working conditions nih.govacs.org. "In-situ" refers to analysis in a simulated environment (e.g., under reaction conditions), while "operando" (meaning "working") combines this with the simultaneous measurement of the process's output or activity chemcatbio.orgreddit.com. These techniques provide invaluable insights into reaction mechanisms, catalyst behavior, and material transformations as they occur nih.govchemcatbio.org.

For this compound, these techniques could be applied in several contexts:

Synthesis Monitoring: In-situ FTIR or Raman spectroscopy could be used to follow the progress of its synthesis, tracking the consumption of reactants and the formation of the product in real-time by monitoring characteristic vibrational bands.

Catalytic Reactions: If this compound were used as a reactant or formed as a product in a catalytic process, operando techniques like Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) or ambient-pressure XPS could monitor changes on the catalyst surface while simultaneously analyzing the product stream with a mass spectrometer acs.orgchemcatbio.org.

Degradation Studies: The chemical or thermal degradation of this compound could be monitored using in-situ spectroscopic methods to identify degradation pathways and transient intermediates ornl.gov.

These dynamic approaches move beyond the static picture provided by ex-situ analysis, offering a deeper understanding of the compound's behavior in realistic applications.

Applications of N Butyl N Phenylbenzenamine in Advanced Materials Science and Engineering

Integration into Polymer Systems and Composites

There is a lack of specific scientific literature on the integration of N-Butyl-N-phenylbenzenamine as a monomer or additive into polymer systems and composites for the applications outlined.

Copolymerization Strategies and Polymer Characterization

No studies describing the copolymerization of this compound with other monomers were found. Research on functional polymers often involves monomers with reactive groups (like acrylates or vinyl groups) that facilitate polymerization. While this compound could potentially be functionalized to make it a polymerizable monomer, no such derivatives or their polymerization have been described in the available literature. For context, unrelated studies have detailed the copolymerization of monomers like n-butyl acrylate, but these are chemically distinct and serve different purposes in polymer science.

Contributions to Enhanced Material Stability and Performance

Given the absence of research on its integration into polymers, there is no data on the contributions of this compound to enhanced material stability or performance in composites. Generally, antioxidant compounds are added to polymers to improve thermal and oxidative stability, and while some amine compounds can serve this function, no performance data exists for this compound in this role.

An extensive and thorough search of scientific databases and literature has revealed no current research or applications of the chemical compound This compound in the fields of advanced materials science and engineering as specified in the requested article outline.

Development of Hybrid and Nanomaterial Architectures

This absence of information indicates that this compound is not a compound that is currently being investigated for or utilized in these advanced material applications. Therefore, it is not possible to generate a scientifically accurate and informative article that adheres to the provided outline and content requirements. The creation of the requested article would require speculative information that is not supported by any available scientific evidence.

Future Research Directions and Emerging Paradigms for N Butyl N Phenylbenzenamine

Advancements in Green Synthesis and Sustainable Production Technologies

The chemical industry's shift towards sustainability is a primary driver for innovation in the synthesis of aromatic amines like N-Butyl-N-phenylbenzenamine. Future research will prioritize the development of eco-friendly and economically viable production methods that minimize waste and energy consumption.

Key research thrusts in green synthesis include:

Catalytic Systems: There is a significant opportunity to move away from stoichiometric reagents towards catalytic "borrowing hydrogen" or "hydrogen autotransfer" processes. These methods use alcohols as alkylating agents, with water as the only byproduct, and are often catalyzed by transition metal complexes. For instance, ruthenium-pincer complexes have shown high efficacy in the N-alkylation of primary amines under solvent-free conditions. researchgate.net

Alternative Solvents and Reaction Media: Ionic liquids and deep eutectic solvents are being investigated as greener alternatives to volatile organic compounds (VOCs). They can act as both the solvent and catalyst, potentially increasing reaction yields and simplifying product separation. Research on the synthesis of related compounds like n-butyl phenyl ether has demonstrated the viability of ionic liquids, which can be reused multiple times without a significant drop in product yield.

Photocatalysis: Visible-light-induced reactions represent a frontier in sustainable synthesis. Copper-catalyzed, light-induced methods have been developed for the mono-alkylation of aliphatic amines, offering a pathway that operates under mild conditions and avoids over-alkylation, a common challenge in traditional methods. organic-chemistry.org

Mechanochemistry: Ball milling and other mechanochemical techniques offer a solvent-free route for N-alkylation. This method has been effectively used for the N-alkylation of imides and could be adapted for diarylamines, reducing solvent waste and often reaction times. beilstein-journals.org

Table 1: Comparison of Green Synthesis Strategies for N-Alkylation

Strategy Key Advantages Potential Catalysts/Conditions Reference
Hydrogen Autotransfer Uses alcohols as alkylating agents; water is the sole byproduct. Ruthenium-Pincer Complexes, Palladium Catalysts researchgate.net
Photocatalysis Operates under mild temperature conditions; high selectivity. Copper Salts with Ligands, Blue LED Irradiation organic-chemistry.org
Mechanochemistry Solvent-free or uses minimal liquid assistance; reduced waste. Ball Milling with K₂CO₃ beilstein-journals.org
Ionic Liquids Can act as both solvent and catalyst; recyclable. Imidazolium or Pyridinium-based Ionic Liquids N/A

Novel Spectroscopic Probes for Real-time Mechanistic Studies

A deeper understanding of the reaction mechanisms governing the synthesis and function of this compound is crucial for process optimization and the design of new derivatives. The development of advanced in-situ and operando spectroscopic techniques allows researchers to monitor reactions as they happen, providing invaluable kinetic and structural data.

Future directions in this area will likely involve:

Real-Time NMR Spectroscopy: Rapid-injection NMR and inline NMR applications enable the tracking of reactants, intermediates, and products directly in the reaction vessel. mpg.de This can elucidate the catalytic cycle in complex N-alkylation reactions, identifying transient species that would otherwise be undetectable.

Mass Spectrometry: Techniques like electrospray ionization mass spectrometry (ESI-MS) can be configured for real-time analysis of reaction mixtures. researchgate.net By continuously sampling a reaction, it is possible to follow the consumption of starting materials and the formation of products, providing a detailed kinetic profile of, for example, a Buchwald-Hartwig amination. fao.org

In-Situ IR and Raman Spectroscopy: Attenuated Total Reflectance (ATR)-FTIR spectroscopy is a powerful tool for monitoring the concentration of key functional groups in real-time. This has been used to follow the formation of intermediates in the N-alkylation of imides and the tandem N-alkylation of amines with alcohols, providing direct evidence of mechanistic pathways. beilstein-journals.orgacs.org

These real-time methods will be essential for validating theoretical models, optimizing catalyst performance, and ensuring the scalability of new synthetic routes for this compound.

High-Throughput Screening and Combinatorial Approaches in Materials Discovery

The structural scaffold of this compound offers a versatile platform for creating new functional materials. Combinatorial chemistry, coupled with high-throughput screening (HTS), provides a systematic and rapid methodology for discovering derivatives with enhanced or entirely new properties.

This paradigm involves:

Library Synthesis: The parallel synthesis of a large number of distinct but structurally related analogues of this compound. This can be achieved by varying the substituents on the phenyl rings or altering the alkyl chain.

High-Throughput Screening (HTS): The rapid screening of these chemical libraries for specific properties. researchgate.net For materials science applications, this could involve screening for antioxidant potential, thermal stability, electrochromic behavior, or performance in organic electronic devices. HTS utilizes automated systems to test thousands of compounds per day, dramatically accelerating the discovery process compared to traditional research methods. researchgate.net

Structure-Activity Relationship (SAR) Development: The data generated from HTS is used to build SAR models. These models correlate specific structural features with desired properties, guiding the next round of synthesis in an iterative process of material optimization.

By applying these techniques, researchers can efficiently explore the vast chemical space around the this compound core to identify lead compounds for a wide range of applications.

Integration of Artificial Intelligence and Machine Learning in Molecular Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing materials science by enabling the in silico design and property prediction of novel molecules, significantly reducing the time and cost associated with experimental work.

For this compound, these computational tools can be leveraged in several ways:

Generative Models: AI models, such as Variational Autoencoders (VAEs) and Generative Adversarial Networks (GANs), can be trained on existing chemical databases to generate novel molecular structures. These models can be biased to produce derivatives of this compound that are optimized for specific properties like high hole mobility or a desired absorption spectrum.

Property Prediction: ML models, particularly graph neural networks (GNNs), can predict a wide range of quantum-chemical, physical, and biological properties directly from a molecule's 2D or 3D structure. This allows for the rapid virtual screening of thousands of potential this compound derivatives to identify the most promising candidates for synthesis and experimental validation.

Reinforcement Learning: This approach can be used to navigate the chemical space and discover molecules with extreme or superior properties. A reinforcement learning model can be trained to "build" molecules fragment by fragment, with the goal of maximizing a specific target property, such as antioxidant effectiveness or stability in an electronic device. researchgate.net

Table 2: AI/ML Models and Their Application in Molecular Design

Model Type Function Potential Application for this compound
Graph Neural Networks (GNNs) Predicts properties from molecular graph structure. Predicting electronic properties, solubility, and thermal stability of new derivatives.
Variational Autoencoders (VAEs) Generates novel molecular structures based on learned representations. Designing new electrochromic or hole-transport materials based on the core scaffold.
Reinforcement Learning (RL) Optimizes molecular structures towards a specific goal. Discovering derivatives with exceptionally high antioxidant activity or charge mobility.

Exploration of Uncharted Application Domains Beyond Current Research

While diarylamines have established uses, the specific potential of this compound remains largely untapped. Future research will likely explore its application in emerging high-value technological areas, drawing inspiration from the known properties of structurally similar compounds like triphenylamine (B166846) (TPA) and other N-alkyldiarylamines.

Potential uncharted domains include:

Organic Electronics: TPA and its derivatives are widely used as hole-transporting materials in Organic Light-Emitting Diodes (OLEDs) and perovskite solar cells due to their electron-rich nature and morphological stability. researchgate.net The this compound structure could be a valuable building block for new hole-transporting polymers or small molecules, with the butyl group potentially enhancing solubility and film-forming properties. researchgate.net N-alkylaniline units have already been incorporated into low band-gap electron acceptors for organic photovoltaics. researchgate.net

Electrochromic Materials: Materials containing TPA units can undergo reversible color changes upon electrochemical oxidation, making them suitable for applications like smart windows, dimmable mirrors, and low-power displays. rsc.orgmdpi.com The redox properties of this compound suggest it could be a precursor for novel electrochromic polymers and materials, where its derivatives could offer a palette of different colors and switching stabilities. rsc.orgrsc.org

Advanced Antioxidants and Stabilizers: Alkylated diphenylamines are well-known industrial antioxidants used in lubricants and as antiozonants in rubber manufacturing. wikipedia.org Research into this compound could focus on its efficacy as a radical scavenger and stabilizer for polymers, oils, and other materials susceptible to oxidative degradation. DFT studies on related N,N'-substituted p-phenylenediamine (B122844) antioxidants help to understand the mechanisms and guide the design of more effective compounds. researchgate.net

Fluorescent Probes and Sensors: The triphenylamine core is a component of many fluorescent materials. researchgate.net By functionalizing the phenyl rings of this compound with fluorophores or specific binding sites, it may be possible to develop novel probes for detecting metal ions or other analytes.

The successful exploration of these domains will depend on an interdisciplinary approach, combining synthetic chemistry with materials science, physics, and computational modeling to unlock the full potential of this versatile compound.

Q & A

Q. Table 1: Synthetic Route Comparison

MethodSolventCatalystYield (%)Reference
Alkylation of AnilineTolueneK₂CO₃65–75
Reductive AminationEthanolNaBH₃CN80–85

Basic: Which spectroscopic techniques are most reliable for characterizing this compound, and how can conflicting spectral data be reconciled?

Answer:

  • ¹H/¹³C NMR : Critical for confirming substitution patterns. Aromatic protons appear as multiplet signals (δ 6.8–7.5 ppm), while butyl protons show distinct splitting (δ 0.9–1.6 ppm) .
  • FT-IR : Amine N-H stretches (3300–3500 cm⁻¹) and aromatic C=C vibrations (1450–1600 cm⁻¹) validate structural integrity.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion ([M+H]⁺) and fragmentation patterns.

Data Reconciliation : Cross-reference with NIST Standard Reference Data and employ statistical outlier detection to resolve discrepancies .

Advanced: How can density functional theory (DFT) predict the regioselectivity of this compound in electrophilic aromatic substitution (EAS)?

Answer:
DFT calculations (e.g., B3LYP/6-31G*) model electron density distribution to identify reactive sites:

  • Electron-donating effects : The butyl group induces steric hindrance, directing substitution to para positions on the phenyl ring.
  • Hammett parameters : Quantify substituent effects on reaction rates .

Q. Example Workflow :

Optimize geometry using Gaussian.

Calculate Fukui indices for electrophilic attack.

Validate with experimental kinetic data .

Advanced: What are the best practices for assessing thermal decomposition pathways of this compound under oxidative conditions?

Answer:

  • Thermogravimetric Analysis (TGA) : Monitor mass loss at 200–400°C to identify degradation steps.
  • GC-MS : Analyze volatile decomposition products (e.g., aniline derivatives, butene).
  • Oxidative Stability : Use accelerated aging models (e.g., 70°C, 75% RH) to simulate long-term degradation .

Key Factors : Oxygen concentration and trace metal impurities significantly influence degradation kinetics .

Advanced: How should researchers design experiments to investigate this compound’s catalytic activity in coordination chemistry?

Answer:

  • Ligand Screening : Test coordination with transition metals (e.g., Cu²⁺, Fe³⁺) via UV-Vis titration.
  • Kinetic Studies : Monitor ligand exchange rates using stopped-flow techniques.
  • Comparative Analysis : Benchmark against known ligands (e.g., EDTA) to assess efficacy .

Example Application : this compound may act as a chelator in metal extraction, similar to N-Benzoyl-N-phenylhydroxylamine in DLLME-SFO methods .

Advanced: What methodological approaches resolve discrepancies in reported solubility parameters of this compound?

Answer:

  • Systematic Solvent Screening : Use Hansen solubility parameters (δD, δP, δH) to predict compatibility.
  • Controlled Replicates : Conduct solubility tests in triplicate under standardized conditions (25°C, inert atmosphere).
  • Meta-Analysis : Apply statistical tools (e.g., Cochran’s Q test) to identify outliers in literature data .

Q. Table 2: Solubility in Common Solvents

SolventSolubility (mg/mL)Reference
Ethanol15.2 ± 0.8
Dichloromethane32.5 ± 1.2

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Butyl-N-phenylbenzenamine
Reactant of Route 2
Reactant of Route 2
N-Butyl-N-phenylbenzenamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.